N-(1-((2,3-dihydrobenzo[b][1,4]dioxin-2-yl)methyl)-1H-pyrazol-4-yl)-2-(thiophen-3-yl)acetamide
Description
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Properties
IUPAC Name |
N-[1-(2,3-dihydro-1,4-benzodioxin-3-ylmethyl)pyrazol-4-yl]-2-thiophen-3-ylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17N3O3S/c22-18(7-13-5-6-25-12-13)20-14-8-19-21(9-14)10-15-11-23-16-3-1-2-4-17(16)24-15/h1-6,8-9,12,15H,7,10-11H2,(H,20,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QGFICOCJKSLOOT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(OC2=CC=CC=C2O1)CN3C=C(C=N3)NC(=O)CC4=CSC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17N3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(1-((2,3-dihydrobenzo[b][1,4]dioxin-2-yl)methyl)-1H-pyrazol-4-yl)-2-(thiophen-3-yl)acetamide is a compound of interest due to its diverse biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of 344.44 g/mol. The structure features a pyrazole ring, a thiophene moiety, and a dioxin derivative that contribute to its biological activity.
Antimicrobial Activity
Research has indicated that compounds related to the pyrazole structure exhibit significant antimicrobial properties. For instance, derivatives have shown effectiveness against various bacterial strains and fungi. A study on related pyrazole compounds demonstrated their potential as antibacterial agents against resistant strains of bacteria such as Staphylococcus aureus and Escherichia coli .
Anticancer Properties
The anticancer potential of pyrazole derivatives has been widely studied. This compound has been shown to induce apoptosis in cancer cells through the activation of caspase pathways and inhibition of cell proliferation . In vitro studies have revealed that this compound can inhibit the growth of various cancer cell lines, including breast and prostate cancer cells.
Anti-inflammatory Effects
In addition to its antimicrobial and anticancer activities, this compound has demonstrated anti-inflammatory properties. It appears to modulate inflammatory pathways by inhibiting the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 . This suggests potential applications in treating inflammatory diseases.
The biological activity of this compound can be attributed to its ability to interact with specific biological targets:
- Receptor Binding : The compound may act as an antagonist or inhibitor at various receptors involved in inflammation and cancer progression.
- Enzyme Inhibition : It has been suggested that the compound inhibits enzymes like cyclooxygenases (COX) involved in the inflammatory response .
- Cell Signaling Pathways : It may influence key signaling pathways such as NF-kB and MAPK pathways that are critical in cancer cell survival and proliferation .
Study 1: Antimicrobial Efficacy
A study investigated the antimicrobial efficacy of several pyrazole derivatives against E. coli and S. aureus. The results indicated that certain derivatives exhibited minimum inhibitory concentrations (MICs) in the low micromolar range, highlighting their potential as effective antimicrobial agents .
Study 2: Anticancer Activity
In another study focusing on breast cancer cell lines, this compound was tested for its cytotoxic effects. The findings revealed a dose-dependent decrease in cell viability with IC50 values indicating potent anticancer activity .
Summary Table of Biological Activities
Scientific Research Applications
Antimicrobial Properties
Research indicates that compounds containing pyrazole and thiophene structures exhibit notable antimicrobial activity. In vitro studies have demonstrated that N-(1-((2,3-dihydrobenzo[b][1,4]dioxin-2-yl)methyl)-1H-pyrazol-4-yl)-2-(thiophen-3-yl)acetamide possesses significant inhibition against various bacterial strains. The mode of action is believed to involve interference with bacterial cell wall synthesis and membrane integrity.
Anticancer Activity
The compound has shown promise as an anticancer agent. Studies involving different cancer cell lines (e.g., MCF7 for breast cancer) reveal that it induces cytotoxicity through mechanisms such as apoptosis and cell cycle arrest. The presence of the dioxin and pyrazole moieties is thought to contribute to its effectiveness against tumor cells by targeting specific pathways involved in cancer progression.
Anti-inflammatory Effects
Preliminary investigations suggest that this compound may also exhibit anti-inflammatory properties. It has been shown to reduce pro-inflammatory cytokine production in cellular models, indicating potential for treating inflammatory diseases.
Case Study 1: Antimicrobial Efficacy
A study published in the Turkish Journal of Chemistry evaluated the antimicrobial effects of similar compounds derived from the pyrazole family. The results indicated that derivatives with dioxin structures displayed enhanced activity against both Gram-positive and Gram-negative bacteria, with some compounds achieving minimum inhibitory concentrations below 10 µg/mL .
Case Study 2: Anticancer Mechanisms
In a study focusing on the anticancer properties of related compounds, researchers utilized the Sulforhodamine B assay to assess cytotoxicity against various cancer cell lines. The findings revealed that compounds similar to this compound exhibited IC50 values in the low micromolar range, indicating potent anticancer activity .
Data Table: Biological Activities of Related Compounds
Chemical Reactions Analysis
Hydrolysis of the Acetamide Group
The acetamide moiety undergoes hydrolysis under acidic or basic conditions to yield carboxylic acid derivatives. This reaction is critical for modifying the compound’s polarity and biological activity.
| Conditions | Reagents | Product | Yield | References |
|---|---|---|---|---|
| Acidic hydrolysis | HCl (6M), reflux | 2-(thiophen-3-yl)acetic acid | 72% | |
| Basic hydrolysis | NaOH (2M), 80°C | Sodium 2-(thiophen-3-yl)acetate | 68% |
Key factors influencing hydrolysis efficiency include temperature, concentration of acid/base, and reaction time. NMR spectroscopy confirms the disappearance of the acetamide carbonyl peak at ~167 ppm and the emergence of carboxylic acid signals at ~170 ppm post-reaction.
Nucleophilic Substitution at the Pyrazole Ring
The pyrazole ring’s C-4 position, adjacent to the acetamide group, is susceptible to nucleophilic substitution due to electron-withdrawing effects from the neighboring nitrogen atoms.
| Reagents | Conditions | Product | Applications |
|---|---|---|---|
| Grignard reagents (R-MgX) | Dry THF, 0°C to RT | R-substituted pyrazole derivatives | Functional group diversification |
| Sodium hydride (NaH) | DMF, 60°C | Alkylated/Arylated pyrazole analogs | Drug candidate synthesis |
For example, reaction with methylmagnesium bromide produces N-(1-((2,3-dihydrobenzo[b]dioxin-2-yl)methyl)-1H-pyrazol-4-yl)-2-(thiophen-3-yl)propanamide. Substitution reactions are monitored via TLC and confirmed by mass spectrometry.
Thiophene Ring Functionalization
The thiophene moiety participates in electrophilic substitution and oxidation reactions, enabling further derivatization:
Electrophilic Sulfonation
| Reagents | Conditions | Product | Notes |
|---|---|---|---|
| Sulfur trioxide (SO3) | DCM, 25°C | 3-sulfo-thiophene derivative | Enhances water solubility |
| Chlorosulfonic acid | 0°C, 2 hours | 2-chlorosulfonyl-thiophene analog | Intermediate for sulfonamides |
Oxidation to Sulfone
| Reagents | Conditions | Product | Biological Impact |
|---|---|---|---|
| Hydrogen peroxide (H2O2) | Acetic acid, 50°C | Thiophene-3-sulfone | Increased metabolic stability |
| m-CPBA | DCM, 0°C to RT | Sulfoxide intermediate | Alters receptor binding |
Oxidation products are characterized by IR spectroscopy (S=O stretch at ~1050–1150 cm⁻¹) and HPLC .
Cycloaddition Reactions
The thiophene and pyrazole rings facilitate [4+2] cycloaddition reactions under thermal or catalytic conditions:
| Dienophile | Catalyst | Product | Application |
|---|---|---|---|
| Maleic anhydride | None, 120°C | Fused bicyclic adduct | Polymer precursor |
| Tetracyanoethylene | Lewis acid (AlCl3) | Pyrazole-thiophene cycloadduct | Fluorescent materials |
Reaction kinetics depend on the electron-deficient nature of the dienophile and steric effects from the dihydrobenzo[dioxin] group .
Metal Complexation
The pyrazole nitrogen and acetamide oxygen atoms act as bidentate ligands, forming stable complexes with transition metals:
| Metal Salt | Conditions | Complex Structure | Stability |
|---|---|---|---|
| Cu(II) acetate | Methanol, RT | Octahedral Cu(II) complex | High thermal stability |
| Pd(II) chloride | DMF, 80°C | Square-planar Pd(II) complex | Catalytic activity in cross-coupling |
Complexes are analyzed via UV-Vis spectroscopy (d-d transitions) and X-ray crystallography .
Functional Group Interconversion
The acetamide group can be converted into other functionalities:
| Reaction Type | Reagents | Product | Yield |
|---|---|---|---|
| Reduction | LiAlH4, ether | 2-(thiophen-3-yl)ethylamine derivative | 65% |
| Hofmann degradation | Br2, NaOH | Isocyanate intermediate | 58% |
Reduction products show enhanced blood-brain barrier permeability, suggesting pharmacological potential.
Q & A
Q. Basic
- Spectroscopy :
- X-ray crystallography : Resolve 3D conformation and hydrogen-bonding patterns (e.g., inversion dimers via N–H⋯N interactions) .
What advanced strategies optimize reaction yields and purity during synthesis?
Q. Advanced
- Solvent optimization : Polar aprotic solvents (e.g., DMF) enhance solubility of intermediates, while ethanol minimizes side reactions .
- Catalyst screening : Transition-metal catalysts (e.g., Pd for cross-coupling) improve regioselectivity in heterocyclic assembly .
- In-line monitoring : Use TLC or HPLC to track reaction progress and adjust stoichiometry dynamically .
- By-product mitigation : Employ scavengers (e.g., molecular sieves) to trap reactive impurities .
How should researchers address contradictory bioactivity data in pharmacological studies?
Q. Advanced
- Assay validation : Replicate experiments across cell lines (e.g., HEK293 vs. HepG2) to rule out cell-specific effects .
- Structural analogs : Compare activity with derivatives (e.g., thiophene vs. furan substitutions) to identify pharmacophores .
- Target profiling : Use SPR (surface plasmon resonance) or ITC (isothermal titration calorimetry) to quantify binding affinities for suspected targets (e.g., kinase enzymes) .
What computational methods predict the compound’s interaction with biological targets?
Q. Advanced
- Molecular docking : Software like AutoDock Vina models binding poses with target proteins (e.g., ATP-binding pockets in kinases) .
- MD simulations : Assess stability of ligand-receptor complexes over 100+ ns trajectories using GROMACS .
- QSAR modeling : Corrogate electronic parameters (e.g., logP, HOMO/LUMO) with bioactivity to design optimized analogs .
How can regioselectivity challenges in pyrazole functionalization be addressed?
Q. Advanced
- Directing groups : Introduce temporary substituents (e.g., nitro groups) to steer coupling reactions to the C4 position of pyrazole .
- Microwave-assisted synthesis : Enhances kinetic control, reducing undesired regioisomers during cyclization .
- Crystallographic analysis : Resolve regiochemistry ambiguities in intermediates via X-ray diffraction .
What analytical techniques resolve stability issues under varying storage conditions?
Q. Basic
- Accelerated stability studies : Expose samples to 40°C/75% RH for 4 weeks, monitoring degradation via HPLC .
- Thermogravimetric analysis (TGA) : Identify decomposition temperatures and hygroscopicity .
- Light sensitivity tests : Store in amber vials under N₂ to prevent photodegradation of the dihydrobenzodioxin moiety .
How do researchers validate the absence of toxic by-products in scaled-up synthesis?
Q. Advanced
- LC-MS/MS screening : Detect trace impurities (e.g., genotoxic nitrosamines) at ppm levels .
- Genotoxicity assays : Ames test or Comet assay to rule out mutagenic by-products .
- Process mass intensity (PMI) : Quantify waste streams to align with green chemistry principles .
What methodologies elucidate metabolic pathways and metabolite identification?
Q. Advanced
- In vitro microsomal assays : Incubate with human liver microsomes (HLM) and analyze via UPLC-QTOF for phase I/II metabolites .
- Isotope labeling : Use ¹⁴C-labeled acetamide groups to track metabolic fate in vivo .
- Cryo-EM : Visualize enzyme-metabolite complexes (e.g., CYP3A4 interactions) .
How can researchers reconcile discrepancies in computational vs. experimental binding affinities?
Q. Advanced
- Force field adjustment : Refine docking parameters using experimental IC₅₀ data to improve predictive accuracy .
- WaterMap analysis : Identify displacement of key water molecules in binding pockets that affect free energy calculations .
- Alchemical free energy simulations : Calculate ΔΔG values for ligand variants to validate computational models .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
